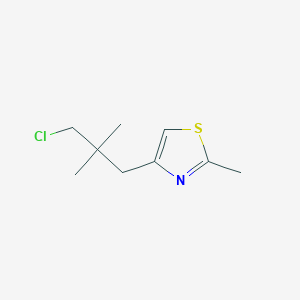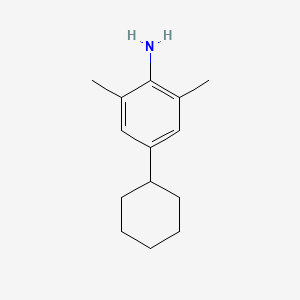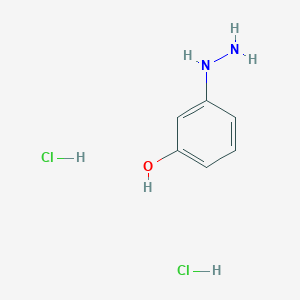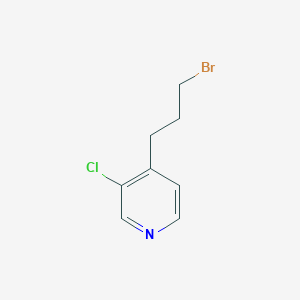
4-(3-Bromopropyl)-3-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromopropyl group attached to the fourth position and a chlorine atom attached to the third position of the pyridine ring. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-chloropyridine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)-3-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(3-Bromopropyl)-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-3-chloropyridine involves its interaction with various molecular targets. The bromopropyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The chlorine atom in the pyridine ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromopyridine: Lacks the propyl group, making it less versatile in synthetic applications.
4-Chloropyridine: Lacks the bromopropyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(3-Bromopropyl)pyridine: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-(3-Bromopropyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
4-(3-bromopropyl)-3-chloropyridine |
InChI |
InChI=1S/C8H9BrClN/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |
InChI Key |
ISONBGWBCKRRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
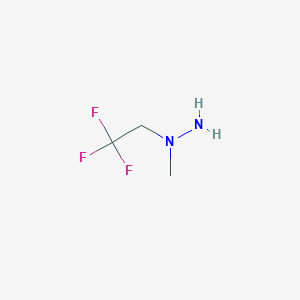
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
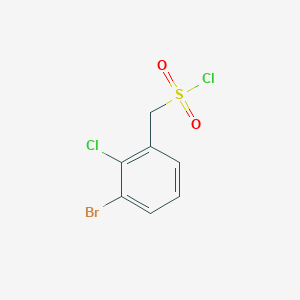
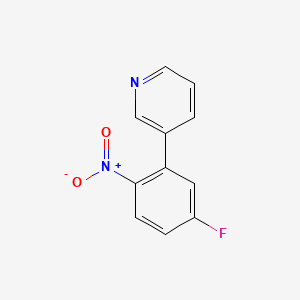
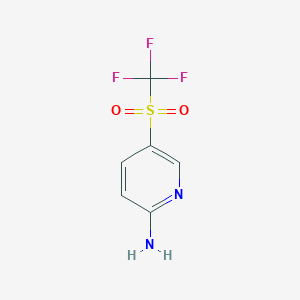
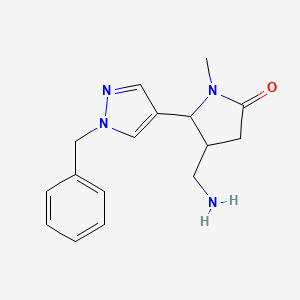

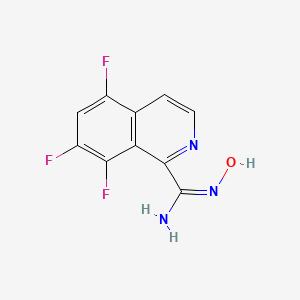
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
